molecular formula C11H14N2O2 B12016578 2-Butanone, O-(phenylcarbamoyl)oxime CAS No. 2911-46-8

2-Butanone, O-(phenylcarbamoyl)oxime

Cat. No.: B12016578
CAS No.: 2911-46-8
M. Wt: 206.24 g/mol
InChI Key: VHHGDSIALNQNQD-UKTHLTGXSA-N
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Description

2-Butanone, O-(phenylcarbamoyl)oxime is a chemical compound with the molecular formula C11H14N2O2 It is an oxime derivative of 2-butanone, where the oxime group is further modified by the addition of a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O-(phenylcarbamoyl)oxime typically involves the reaction of 2-butanone oxime with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Butanone oxime+Phenyl isocyanate2-Butanone, O-(phenylcarbamoyl)oxime\text{2-Butanone oxime} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Butanone oxime+Phenyl isocyanate→2-Butanone, O-(phenylcarbamoyl)oxime

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O-(phenylcarbamoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2-Butanone, O-(phenylcarbamoyl)oxime has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: It is used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Butanone, O-(phenylcarbamoyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the phenylcarbamoyl group can interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone oxime: The parent compound without the phenylcarbamoyl group.

    Phenylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.

Uniqueness

2-Butanone, O-(phenylcarbamoyl)oxime is unique due to the combination of the oxime and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with metal ions and biological macromolecules, making it a valuable compound in various research applications.

Properties

CAS No.

2911-46-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

[(E)-butan-2-ylideneamino] N-phenylcarbamate

InChI

InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+

InChI Key

VHHGDSIALNQNQD-UKTHLTGXSA-N

Isomeric SMILES

CC/C(=N/OC(=O)NC1=CC=CC=C1)/C

Canonical SMILES

CCC(=NOC(=O)NC1=CC=CC=C1)C

Origin of Product

United States

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